molecular formula C11H18BNO5S B2699496 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid CAS No. 731016-02-7

5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid

Cat. No.: B2699496
CAS No.: 731016-02-7
M. Wt: 287.14
InChI Key: CFJIYYOPBLWGFP-UHFFFAOYSA-N
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Description

5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a tert-butylsulfamoyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a suitable sulfonyl chloride under basic conditions.

    Introduction of the methoxy group: This step involves the methoxylation of a suitable phenyl precursor using a methoxy donor, such as dimethyl sulfate or methanol, in the presence of a base.

    Boronic acid formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura cross-coupling reactions: This compound can react with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds, yielding biaryl or styrene derivatives.

    Oxidation reactions: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution reactions: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives.

Scientific Research Applications

5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Boronic acids are known to inhibit proteasomes, making them valuable in the design of proteasome inhibitors for the treatment of diseases such as multiple myeloma.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid is primarily related to its ability to form stable complexes with diols and other nucleophiles. The boronic acid group can reversibly bind to diols, forming boronate esters. This property is exploited in various applications, including the design of sensors and drug delivery systems. The tert-butylsulfamoyl group and methoxy group further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in specific applications.

Comparison with Similar Compounds

Similar compounds to 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid include:

    Phenylboronic acid: Lacks the tert-butylsulfamoyl and methoxy groups, making it less versatile in certain applications.

    4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the tert-butylsulfamoyl group, resulting in different reactivity and binding properties.

    5-(N-tert-Butylsulfamoyl)-2-methylphenylboronic acid: Similar structure but with a methyl group instead of a methoxy group, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

[5-(tert-butylsulfamoyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)8-5-6-10(18-4)9(7-8)12(14)15/h5-7,13-15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJIYYOPBLWGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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